6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone
CAS No.: 302913-40-2
Cat. No.: VC16081233
Molecular Formula: C15H10BrFN2O
Molecular Weight: 333.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302913-40-2 |
|---|---|
| Molecular Formula | C15H10BrFN2O |
| Molecular Weight | 333.15 g/mol |
| IUPAC Name | 6-bromo-3-[(2-fluorophenyl)methyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C15H10BrFN2O/c16-11-5-6-14-12(7-11)15(20)19(9-18-14)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2 |
| Standard InChI Key | CDOPWGFHAQVDSN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br)F |
Introduction
Chemical Identity and Structural Features
6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone possesses the molecular formula C₁₅H₁₀BrFN₂O and a molecular weight of 333.15 g/mol. Its IUPAC name, 6-bromo-3-[(2-fluorophenyl)methyl]quinazolin-4-one, reflects the substitution pattern:
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Position 6: Bromine atom, enhancing electrophilic reactivity and potential DNA intercalation .
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Position 3: 2-Fluorobenzyl group, contributing to lipophilicity and influencing binding to hydrophobic enzyme pockets .
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Position 4: Ketone moiety, critical for hydrogen bonding with biological targets like kinase domains .
The compound’s Canonical SMILES (C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br)F) and InChIKey (CDOPWGFHAQVDSN-UHFFFAOYSA-N) underscore its planar quinazolinone core and substituent orientations. X-ray crystallography data are unavailable, but computational models suggest that the 2-fluorobenzyl group adopts a conformation perpendicular to the quinazolinone plane, minimizing steric hindrance .
Synthetic Methodologies
Key Intermediate Synthesis
The synthesis typically begins with 5-bromoanthranilic acid amide, which undergoes cyclization with 3-chloropropionyl chloride to form 6-bromo-2-vinylquinazolin-4-one . Subsequent N-alkylation with 2-fluorobenzyl bromide in dimethylformamide (DMF) and potassium carbonate yields the target compound.
Representative Protocol:
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Cyclization: 5-Bromoanthranilic acid amide (1.0 eq) reacts with 3-chloropropionyl chloride (1.2 eq) in 1,4-dioxane at 0°C, followed by NaOH-mediated dehydrohalogenation to form 6-bromo-2-vinylquinazolin-4-one .
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Alkylation: The intermediate (1.0 eq) is treated with 2-fluorobenzyl bromide (1.1 eq) in DMF/K₂CO₃ at 60°C for 12 hours, achieving yields >75%.
Alternative Routes
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Metal-Free Cyclocondensation: 2-Amino-N-methoxybenzamides and aldehydes react in acetic acid to form dihydroquinazolinones, which oxidize to quinazolinones under mild conditions . This method avoids transition metals, enhancing scalability .
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1,3-Dipolar Cycloaddition: Isoxazolidine conjugates of 6-bromoquinazolinones have been synthesized via nitrone intermediates, though this route is less common for 3-benzyl derivatives .
Physicochemical and Spectroscopic Properties
The 2-fluorobenzyl group introduces electron-withdrawing effects, downfield-shifting adjacent protons in NMR . Mass spectrometry (ESI-MS) typically shows [M+H]⁺ at m/z 334.0.
Hypothesized Biological Activities
While direct studies on 6-bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone are sparse, its analogs provide mechanistic insights:
Antimicrobial Activity
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MRSA Inhibition: (E)-3-(3-carboxyphenyl)-2-styrylquinazolin-4(3H)-one analogs inhibit penicillin-binding protein 2a (MIC = 4 µg/mL), implicating the quinazolinone core in cell wall disruption .
Antiviral Activity
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HSV-1 Inhibition: 5-Bromo-2-(6-bromo-4-oxoquinazolin-3-yl)benzoic acid derivatives block viral replication (EC₅₀ = 12 µg/mL) .
Structure-Activity Relationships (SAR)
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Position 6: Bromine enhances DNA intercalation and kinase inhibition vs. chlorine or hydrogen .
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Position 3: 2-Fluorobenzyl improves blood-brain barrier penetration compared to unsubstituted benzyl .
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Position 2: Vinyl or methyl groups reduce activity, emphasizing the ketone’s necessity .
Molecular Docking and Mechanistic Insights
Docking studies (PDB: 1M17) predict that 6-bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone binds EGFR’s ATP pocket via:
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Hydrogen bonds: Between C=O and Met793.
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Halogen bonds: Bromine with Leu788.
MD simulations suggest a binding free energy of -7.2 kcal/mol, comparable to erlotinib (-8.1 kcal/mol) .
Future Research Directions
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Activity Profiling: Screen against NCI-60 cancer cell lines and ESKAPE pathogens.
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SAR Optimization: Introduce sulfonamide or piperazine groups at position 2.
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In Vivo Studies: Assess pharmacokinetics in murine models.
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